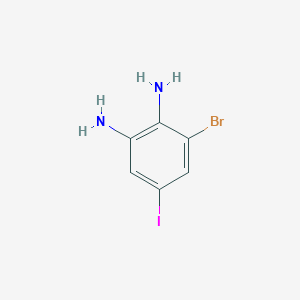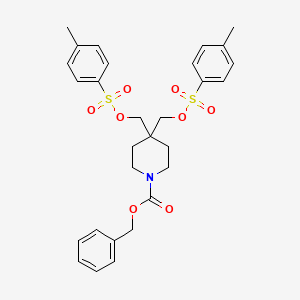
Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C29H33NO8S2 It is characterized by the presence of a piperidine ring substituted with benzyl and tosyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and tosyl chloride under controlled conditions. The process generally includes:
Formation of the Piperidine Derivative: Starting with a piperidine precursor, the compound is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl-substituted piperidine.
Tosylation: The benzyl-substituted piperidine is then reacted with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine to introduce the tosyloxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the tosyloxy groups, yielding the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while reduction and oxidation reactions produce simpler compounds like piperidine or benzoic acid derivatives.
Scientific Research Applications
Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tosyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound is similar in structure but lacks the tosyloxy groups, making it less reactive in substitution reactions.
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: This derivative has a methoxy(methyl)carbamoyl group instead of the tosyloxy groups, leading to different chemical properties and reactivity.
Uniqueness
Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate is unique due to the presence of two tosyloxy groups, which enhance its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in chemical research.
Properties
Molecular Formula |
C29H33NO8S2 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
benzyl 4,4-bis[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H33NO8S2/c1-23-8-12-26(13-9-23)39(32,33)37-21-29(22-38-40(34,35)27-14-10-24(2)11-15-27)16-18-30(19-17-29)28(31)36-20-25-6-4-3-5-7-25/h3-15H,16-22H2,1-2H3 |
InChI Key |
WXMWWYIQGKVPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)COS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)

![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
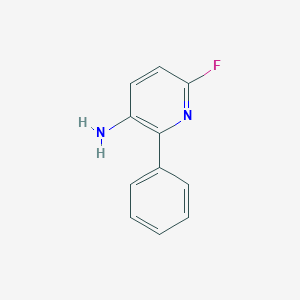
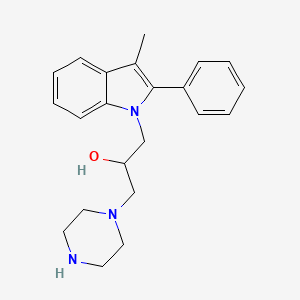
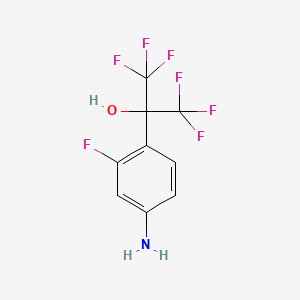
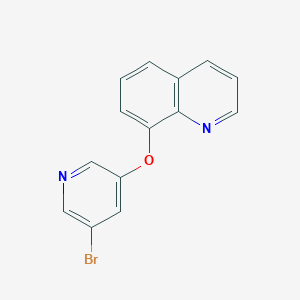

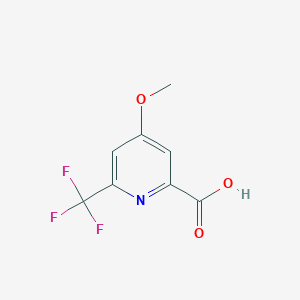
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
